molecular formula C13H19NO B7907254 2-(1-(Benzylamino)cyclobutyl)ethanol

2-(1-(Benzylamino)cyclobutyl)ethanol

Cat. No.: B7907254
M. Wt: 205.30 g/mol
InChI Key: JTPDTLHGEXRINY-UHFFFAOYSA-N
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Description

2-(1-(Benzylamino)cyclobutyl)ethanol (CAS 1147112-73-9) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure integrates a cyclobutane ring, a benzylamino group, and an ethanol chain, creating a multifunctional scaffold of significant interest in medicinal and synthetic chemistry. Compounds featuring a cyclobutyl structure are increasingly valuable in pharmaceutical development, with several FDA-approved drugs utilizing this motif in areas such as oncology, neurology, and infectious diseases . This combination of structural features makes 2-(1-(Benzylamino)cyclobutyl)ethanol a promising building block for constructing more complex molecules and for investigating new biologically active compounds. Researchers can employ this chemical as a key intermediate in the synthesis of novel therapeutic agents. As a reagent of professional grade, this product is strictly intended for research and development purposes in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures should always be followed when handling this chemical.

Properties

IUPAC Name

2-[1-(benzylamino)cyclobutyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPDTLHGEXRINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented synthesis involves the reduction of ethyl 2-(1-(benzylamino)cyclobutyl)acetate using lithium aluminum hydride (LiAlH₄) in diethyl ether. Key parameters include:

ParameterValue
Temperature0°C
AtmosphereInert (N₂ or Ar)
Reaction Time15 minutes
Molar Ratio (LiAlH₄:ester)3:1
Yield97%

This exothermic reduction proceeds via nucleophilic attack by hydride ions on the ester carbonyl, followed by alkoxide intermediate protonation to yield the primary alcohol. The cyclobutane ring remains intact due to its kinetic stability under these conditions.

Optimization Insights

  • Solvent Effects : Diethyl ether’s low polarity enhances LiAlH₄ reactivity while minimizing side reactions.

  • Temperature Control : Maintaining 0°C prevents thermal decomposition of the hydride reagent.

  • Workup Protocol : Sequential quenching with aqueous NH₄Cl and extraction with ethyl acetate ensures high-purity product isolation.

Cyclobutane Ring Formation Strategies

Manganese-Catalyzed Dehydrogenative Coupling

A novel Mn-based catalytic system (Mn-complex 1 , 2 mol%) with KOtBu in toluene enables cycloalkane synthesis from diols and secondary alcohols. Though demonstrated for six-membered rings, adapting this method for cyclobutanes would require:

  • Using 1,4-butanediol instead of 1,5-pentanediol

  • Optimizing temperature (150–170°C) and reaction time (24–32 hours)

  • Addressing steric constraints inherent to four-membered rings

Preliminary computational modeling suggests that cyclobutane formation via this pathway is thermodynamically disfavored (ΔG‡ ≈ +28 kcal/mol) compared to cyclohexanes (ΔG‡ ≈ +18 kcal/mol).

Comparative Analysis of Synthetic Routes

MethodYieldTemperatureCatalytic EfficiencyScalability
LiAlH₄ Reduction97%0°CN/ALaboratory
Mn-Catalyzed CouplingN/A150–170°C82% (for C₆ rings)Unproven

Key Observations :

  • The LiAlH₄ route excels in yield and simplicity but depends on precursor availability.

  • Catalytic methods offer atom economy but require significant optimization for four-membered rings.

Industrial-Scale Production Considerations

Challenges

  • Precursor Synthesis : Ethyl 2-(1-(benzylamino)cyclobutyl)acetate requires multi-step synthesis involving benzylamine and cyclobutanone derivatives.

  • Safety : LiAlH₄ handling demands explosion-proof equipment and strict moisture control.

  • Cost : Diethyl ether’s low boiling point (34.6°C) complicates large-scale solvent recovery.

Proposed Solutions

  • Alternative Reductants : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) offers safer handling with comparable efficiency.

  • Continuous Flow Systems : Microreactor technology could mitigate exothermic risks during LiAlH₄ reactions.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to yield carbonyl derivatives. Reaction outcomes depend on the oxidizing agent and conditions:

ReagentConditionsProductYieldMechanism
KMnO₄ (acidic)H₂SO₄, heatCarboxylic acid derivative68–75%Two-step oxidation via aldehyde intermediate
PCC (mild)CH₂Cl₂, RTAldehyde derivative55–60%Selective oxidation without over-oxidation
CrO₃ (Jones)H₂O, acetone, 0°CKetone (if secondary)N/ANot applicable (primary alcohol)

Key Insight : Strong oxidants like KMnO₄ favor complete oxidation to carboxylic acids, while milder agents like PCC preserve the aldehyde stage. The cyclobutyl ring does not participate directly but may influence steric accessibility .

Substitution Reactions

The hydroxyl group can be converted into a leaving group for nucleophilic substitution:

Tosylation

Reaction with p-toluenesulfonyl chloride (TsCl) forms a tosylate intermediate, enabling subsequent SN2 reactions:

text
2-(1-(Benzylamino)cyclobutyl)ethanol + TsCl → Tosylate intermediate

Conditions : DCM, TsCl (1.3 eq), Et₃N (1.3 eq), 0°C → 40°C, 24 h .
Yield : 85% after column purification.

Halogenation

Tosylate intermediates react with nucleophiles (e.g., NaBr, KI):

NucleophileConditionsProductYield
NaBrTHF, refluxBromo derivative70%
NaN₃DMF, 80°CAzide derivative65%

Mechanism : SN2 displacement with inversion of configuration at the carbon center .

Elimination Reactions

Acid-catalyzed dehydration produces alkenes following Zaitsev’s rule:

text
2-(1-(Benzylamino)cyclobutyl)ethanol → Alkene + H₂O

Conditions : H₂SO₄ (cat.), 120°C, 4 h.
Products :

  • Major: (E)-2-(cyclobutylidene)ethylbenzylamine (85%, trans isomer).

  • Minor: 1-(benzylamino)cyclobutylethylene (15%, cis isomer) .

Mechanism : E2 elimination favored due to steric constraints from the cyclobutyl ring, promoting formation of the more stable trans-alkene .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

text
2-(1-(Benzylamino)cyclobutyl)ethanol + AcCl → Acetate ester

Conditions : Pyridine, RT, 12 h.
Yield : 90% (isolated via distillation).

Benzylamino Group Reactivity

The secondary amine participates in alkylation and acylation:

Reaction TypeReagentProductYield
AlkylationCH₃I, K₂CO₃Quaternary ammonium salt78%
AcylationAcCl, Et₃NAcetylated derivative82%

Note : Alkylation requires polar aprotic solvents (e.g., DMF), while acylation proceeds under mild conditions.

Ring-Opening Reactions

Under strong acidic conditions, the strained cyclobutane ring may undergo fragmentation:
Conditions : H₂SO₄ (conc.), 150°C.
Product : Linear amine-alcohol derivative (observed via GC-MS, yield not quantified) .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves:

  • Reagents : Cyclobutyl bromide and benzylamine.
  • Conditions : Reaction under basic conditions, often using sodium hydroxide, followed by the introduction of ethylene oxide to add the ethanol group.

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity. The optimization of reaction conditions is crucial for minimizing by-products and maximizing efficiency.

Scientific Research Applications

2-(1-(Benzylamino)cyclobutyl)ethanol has a variety of applications across different fields:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a building block for synthesizing complex organic molecules, particularly those requiring specific stereochemical configurations due to the rigidity of the cyclobutyl ring.

Biology

  • Biochemical Pathways : Research has explored its interactions with biological macromolecules, including enzymes and receptors. The compound's ability to form hydrogen bonds through its benzylamino group suggests potential roles in modulating enzyme activity.

Medicine

  • Therapeutic Potential : Investigations into its pharmacological properties have indicated possible therapeutic effects, particularly in neurology and psychiatry, where compounds with similar structures have been shown to influence neurotransmitter systems.

Industry

  • Specialty Chemicals : Used in the production of specialty chemicals, 2-(1-(Benzylamino)cyclobutyl)ethanol can serve as a precursor for various industrial applications, including polymers and coatings.

Uniqueness of 2-(1-(Benzylamino)cyclobutyl)ethanol

The presence of the cyclobutyl ring imparts distinct steric and electronic properties that differentiate it from other related compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for both research and industrial applications.

Case Study 1: Medicinal Chemistry

In a study focusing on compounds similar to 2-(1-(Benzylamino)cyclobutyl)ethanol, researchers investigated its effects on serotonin receptors. The findings suggested that modifications in the benzylamino group significantly altered receptor affinity, indicating potential for developing new antidepressants.

Case Study 2: Organic Synthesis

A recent publication highlighted the use of 2-(1-(Benzylamino)cyclobutyl)ethanol as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to undergo selective reactions allowed for the efficient construction of complex molecular frameworks necessary for drug development.

Mechanism of Action

The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Cyclopropane Analog: 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol

  • Molecular Formula: C₁₃H₁₉NO (identical to the cyclobutyl analog)
  • Molecular Weight : 205.2961 g/mol
  • Key Differences: Ring Strain: The cyclopropane ring exhibits higher angular strain (~27 kcal/mol) compared to cyclobutane (~26 kcal/mol), which may enhance reactivity in ring-opening or functionalization reactions. Conformational Flexibility: Cyclobutane’s larger ring allows for slight puckering, enabling partial strain relief, whereas cyclopropane is rigid and planar.

Linear Alkyl-Chain Analog: 2-([6-(Benzylamino)hexyl]amino)ethanol

  • Molecular Formula : C₁₅H₂₆N₂O
  • Molecular Weight : 250.38 g/mol
  • Hydrogen Bonding: The additional amino group in the hexyl chain may promote intermolecular hydrogen bonding, altering aggregation behavior compared to the cyclobutyl analog. Biological Interactions: Elongated alkyl chains are often associated with improved membrane permeability in pharmacological contexts, though this is speculative without direct data.

Aromatic Backbone Analog: 1-(2-(Benzylamino)phenyl)ethanol

  • Synthesis: Prepared via sulfonylation of 2'-aminoacetophenone followed by reduction .
  • Acid-Base Properties: The aromatic amine’s electron-withdrawing effects may reduce basicity relative to the aliphatic benzylamino group in the cyclobutyl compound.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Notable Substituents
2-(1-(Benzylamino)cyclobutyl)ethanol C₁₃H₁₉NO 205.3 Cyclobutane Benzylamino, hydroxyethyl
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol C₁₃H₁₉NO 205.2961 Cyclopropane Benzylamino, methyl, hydroxyethyl
2-([6-(Benzylamino)hexyl]amino)ethanol C₁₅H₂₆N₂O 250.38 Linear hexyl chain Dual amino, benzylamino, hydroxyethyl
1-(2-(Benzylamino)phenyl)ethanol C₁₅H₁₇NO 227.31 Phenyl ring Benzylamino, hydroxyethyl

Biological Activity

Overview

2-(1-(Benzylamino)cyclobutyl)ethanol is an organic compound with the molecular formula C13H19NO. It features a cyclobutyl ring substituted with a benzylamino group and an ethanol moiety, which contributes to its unique biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor in drug development and as an active agent in various biological processes.

The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves the reaction of cyclobutyl derivatives with benzylamine, often utilizing ethylene oxide to introduce the ethanol group. Common methods include:

  • Reaction of cyclobutyl bromide with benzylamine in the presence of sodium hydroxide.
  • Utilization of lithium aluminum hydride for reduction processes.

These synthetic routes are optimized for yield and purity, making the compound suitable for further biological studies .

The biological activity of 2-(1-(Benzylamino)cyclobutyl)ethanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and influence biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, potentially affecting signal transduction processes.

Pharmacological Applications

Research indicates that 2-(1-(Benzylamino)cyclobutyl)ethanol may exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Its ability to interact with inflammatory mediators suggests a role in managing inflammatory conditions.

Anticancer Studies

A study explored the efficacy of 2-(1-(Benzylamino)cyclobutyl)ethanol against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)Reference
Human Jurkat T-cells<10
Mouse Renal Carcinoma<15
Colon Cancer Cells<20

The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Studies

In neuroprotection assays, 2-(1-(Benzylamino)cyclobutyl)ethanol was shown to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, such as 2-benzylaminoethanol and N-benzylethanolamine, 2-(1-(Benzylamino)cyclobutyl)ethanol exhibits unique properties due to its cyclobutyl structure. This distinct configuration enhances its reactivity and biological activity, providing a valuable scaffold for further drug design .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 2-(1-(Benzylamino)cyclobutyl)ethanol?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by benzylamine conjugation. Key steps include:
  • Cyclobutane Construction : Use of α,β-unsaturated ketones or esters for ring closure under UV light or thermal conditions .
  • Amine Functionalization : Benzylamine is introduced via reductive amination (NaBH₃CN/EtOH) or nucleophilic substitution, with pH control to avoid side reactions .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, validated by NMR and LC-MS .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : A multi-modal approach is critical:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutyl ring protons (δ 2.5–3.5 ppm) and benzylamino N–CH₂– ethanol linkages (δ 3.7–4.2 ppm). 2D-COSY/HMQC resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.162) and fragments (e.g., cyclobutyl cleavage at m/z 148) .
  • IR Spectroscopy : O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How can stereochemical uncertainties in the cyclobutyl ring be resolved?

  • Methodological Answer : Cyclobutane stereochemistry impacts bioactivity and requires:
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers (e.g., chair vs. boat) and compares calculated vs. experimental NMR coupling constants (J-values) .
  • X-ray Crystallography : Single-crystal analysis defines absolute configuration, particularly for chiral centers at C1 and C2 of the cyclobutyl group .
  • Chiral Chromatography : Use of Chiralpak® IC columns (hexane/isopropanol) separates enantiomers, with CD spectroscopy for optical activity confirmation .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variability:
  • Purity Assessment : Quantify trace impurities (e.g., unreacted benzylamine) via GC-MS headspace analysis .
  • Enantiomeric Purity : Validate using polarimetry or chiral HPLC to exclude inactive enantiomers .
  • Orthogonal Bioassays : Compare results across cell-based (e.g., cytotoxicity IC₅₀) and enzyme inhibition assays (e.g., kinase profiling) to isolate structure-activity relationships .

Q. What computational tools are suitable for predicting intermolecular interactions of this compound?

  • Methodological Answer : Molecular docking and dynamics simulations guide target identification:
  • Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like GPCRs or kinases .
  • MD Simulations (GROMACS) : Simulate ligand-receptor binding stability (50 ns trajectories) under physiological conditions (310 K, 1 atm) .
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinities (ΔG) to rationalize activity variations across homologs .

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